molecular formula C7H17NO2 B13190583 4-Amino-1-ethoxy-2-methylbutan-2-ol

4-Amino-1-ethoxy-2-methylbutan-2-ol

Cat. No.: B13190583
M. Wt: 147.22 g/mol
InChI Key: JAPMHMSDYNAQMX-UHFFFAOYSA-N
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Description

4-Amino-1-ethoxy-2-methylbutan-2-ol is an organic compound with the molecular formula C7H17NO2 It is a derivative of butanol, featuring an amino group, an ethoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-ethoxy-2-methylbutan-2-ol typically involves the reaction of 4-amino-2-methylbutan-2-ol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with an ethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-ethoxy-2-methylbutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce primary amines.

Scientific Research Applications

4-Amino-1-ethoxy-2-methylbutan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-ethoxy-2-methylbutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ethoxy and methyl groups may influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-methylbutan-2-ol: Lacks the ethoxy group, making it less versatile in certain reactions.

    2-Methyl-1-butanol: Lacks both the amino and ethoxy groups, resulting in different chemical properties and applications.

    4-Amino-2-methyl-1-butanol: Similar structure but different functional group positioning, leading to varied reactivity.

Uniqueness

4-Amino-1-ethoxy-2-methylbutan-2-ol is unique due to the presence of both an amino group and an ethoxy group, which confer distinct chemical reactivity and potential for diverse applications. This combination of functional groups makes it a valuable compound in synthetic chemistry and various research fields.

Properties

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

4-amino-1-ethoxy-2-methylbutan-2-ol

InChI

InChI=1S/C7H17NO2/c1-3-10-6-7(2,9)4-5-8/h9H,3-6,8H2,1-2H3

InChI Key

JAPMHMSDYNAQMX-UHFFFAOYSA-N

Canonical SMILES

CCOCC(C)(CCN)O

Origin of Product

United States

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